Product packaging for Empagliflozin R-Furanose(Cat. No.:CAS No. 1620758-31-7)

Empagliflozin R-Furanose

Cat. No.: B1432253
CAS No.: 1620758-31-7
M. Wt: 450.9 g/mol
InChI Key: RAQUDPJZAZMKRD-JTDQPSCISA-N
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Description

Precise Nomenclature and Stereochemical Significance of the R-Furanose Moiety in Empagliflozin (B1684318) Analogs

The exact nomenclature for Empagliflozin R-Furanose is (2R,3R,4R,5R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol. nih.govsioc-journal.cn Its unique identity is registered under the CAS Number 1620758-31-7. nih.govalentris.orgsioc-journal.cn

The stereochemistry of this molecule is complex, with multiple chiral centers. The designation "R-Furanose" refers to the configuration at the anomeric carbon (C-1 of the furanose ring) and the subsequent stereocenters of the five-membered ring. This furanose form is an isomer of the pyranose (six-membered ring) structure found in the active pharmaceutical ingredient, Empagliflozin.

The stereochemical significance of the R-furanose moiety is critical in the context of pharmaceutical manufacturing. It is considered a process-related impurity that can form during the synthesis of Empagliflozin. informahealthcare.comniscpr.res.intandfonline.com The presence of even small quantities of isomeric impurities can impact the safety and efficacy of the final drug product. tandfonline.com Therefore, controlling the stereoselectivity of the glycosylation reaction to favor the desired β-pyranoside anomer (Empagliflozin) and minimize the formation of furanose isomers like the R-furanose is a key challenge in process development. informahealthcare.com The synthesis of C-aryl furanosides is known to be stereochemically challenging, often requiring specific strategies to control the configuration at the anomeric center. rsc.orgkuleuven.be The R-furanose, along with its S-furanose counterpart (CAS No. 1620758-32-8), serves as a reference standard for analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect, quantify, and control impurities in the production of Empagliflozin. kuleuven.benih.govresearchgate.net

PropertyValueSource(s)
Chemical Name (2R,3R,4R,5R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol nih.govsioc-journal.cn
CAS Number 1620758-31-7 nih.govalentris.orgsioc-journal.cn
Molecular Formula C23H27ClO7 tandfonline.comnih.gov
Molecular Weight 450.91 g/mol tandfonline.comnih.gov
Category Pharmaceutical Impurity, Reference Standard nih.govkuleuven.benih.gov

Historical Evolution of Glycoside Chemistry Leading to Empagliflozin-Related Structures

The development of C-glycosides like Empagliflozin is rooted in over a century of advancements in carbohydrate chemistry. The journey began with the isolation of the natural O-glycoside phlorizin from apple tree bark in 1835. thieme-connect.comresearchgate.netwikipedia.org Phlorizin, an O-glucoside of phloretin, demonstrated the ability to block glucose transport, but its therapeutic potential was hindered by poor metabolic stability due to the enzymatic hydrolysis of its C-O glycosidic bond. thieme-connect.comwikipedia.orgnih.gov

This instability drove chemists to replace the anomeric oxygen with a carbon atom, creating the far more stable C-glycoside linkage. mdpi.comresearchgate.net The synthesis of these C-C bonds, however, presented a significant synthetic challenge. sioc-journal.cn Early methods for C-glycosylation were often harsh and lacked stereocontrol. Over several decades, a wide array of synthetic methods were developed to construct the crucial C-C glycosidic bond. nih.govacs.org

These methods can be broadly categorized by the type of glycosyl donor used, which include:

Glycosyl halides

Glycals

Sugar lactones

Thioglycosides

Selenoglycosides

The reaction mechanisms for these C-glycosylations are diverse, involving electrophilic/cationic species, anionic intermediates, radical species, or transition-metal complexes. nih.govacs.orgrsc.org The development of transition-metal-catalyzed cross-coupling reactions, in particular, marked a significant leap forward, enabling more efficient and stereoselective synthesis of C-aryl glycosides. rsc.orgnumberanalytics.com Another key strategy involves the formation of the carbohydrate ring after the crucial C-C bond has already been constructed, for example, through the cyclization of an acyclic precursor. nih.govacs.org This extensive body of work in synthetic organic chemistry provided the foundational tools necessary for the complex, multi-step synthesis of advanced C-glycoside structures like Empagliflozin and its related furanose analogs. nih.govresearchgate.net

Rationale for Dedicated Academic Research on Specific Empagliflozin Furanose Isomers and Intermediates

Dedicated academic and industrial research into specific isomers like this compound is driven by the stringent requirements of pharmaceutical quality control and process optimization. informahealthcare.comtandfonline.com In the synthesis of any active pharmaceutical ingredient (API), the formation of impurities is a critical concern that must be rigorously managed. tandfonline.comalentris.org

The primary reasons for studying these specific furanose isomers include:

Impurity Profiling and Control: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines on the acceptable levels of impurities in drug substances. alentris.orgpnrjournal.comresearchgate.net Furanose isomers are identified as process-related impurities in the manufacture of Empagliflozin. nih.govniscpr.res.in Research is essential to develop analytical methods, like HPLC, to detect and quantify these specific impurities to ensure they remain below established safety thresholds (typically 0.10% to 0.15%). nih.govresearchgate.netresearchgate.net

Process Optimization: Understanding the mechanisms by which impurities like this compound are formed allows chemists to optimize reaction conditions (e.g., temperature, solvents, reagents) to minimize their generation. tandfonline.comgoogle.com For instance, studies have investigated how different reaction parameters impact the formation of various process-related impurities, aiming to improve the purity and yield of the final API. informahealthcare.comtandfonline.com

Analytical Method Validation: The synthesis and isolation of pure reference standards of impurities, including the R-furanose and S-furanose isomers, are crucial. tandfonline.comnih.gov These standards are used to validate the accuracy and precision of analytical methods employed for quality control during commercial production. tandfonline.comsynthinkchemicals.com They are essential for confirming the identity of impurity peaks in chromatograms and for calibrating the instruments used for quantification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClO7 B1432253 Empagliflozin R-Furanose CAS No. 1620758-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1620758-31-7

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22+,23+/m0/s1

InChI Key

RAQUDPJZAZMKRD-JTDQPSCISA-N

SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Stereoselective Control for Empagliflozin R Furanose

Asymmetric Synthesis Routes to the R-Furanose Component

The R-furanose component of Empagliflozin (B1684318) is typically derived from a chiral precursor, with (S)-3-hydroxytetrahydrofuran being a key building block. google.com Various asymmetric strategies have been developed to synthesize this crucial intermediate with high enantiopurity.

One common approach is the utilization of the chiral pool, starting from readily available and inexpensive chiral molecules. For instance, L-malic acid can be converted to (S)-3-hydroxytetrahydrofuran. google.com This synthesis involves the reduction of L-dimethyl malate (B86768) to 1,2,4-butanetriol, followed by an acid-catalyzed cyclization to yield the desired product. google.com A notable improvement in this process avoids the use of hazardous reagents like lithium aluminum hydride by employing a LiCl/borohydride system for the reduction. google.com

Another strategy involves the asymmetric reduction of 3-oxotetrahydrofuran. This can be achieved using various chiral catalysts and reducing agents to afford (S)-3-hydroxytetrahydrofuran with high enantioselectivity. Furthermore, kinetic resolution of racemic 3-hydroxytetrahydrofuran (B147095) can also be employed to isolate the desired (S)-enantiomer.

Total Synthesis Strategies for Empagliflozin R-Furanose and Key Stereodefined Precursors

The total synthesis of Empagliflozin involves the coupling of the R-furanose moiety with the aglycone portion of the molecule. A common and efficient strategy starts from D-gluconolactone, a readily available carbohydrate derivative. chemicalbook.com

In a typical synthesis, the hydroxyl groups of D-gluconolactone are protected, often as silyl (B83357) ethers, to prevent unwanted side reactions. google.com The protected gluconolactone (B72293) then reacts with an organometallic species derived from the aglycone. This key C-C bond-forming reaction, often a Grignard or organolithium addition, leads to the formation of a lactol intermediate. chemicalbook.com Subsequent reduction of the anomeric hydroxyl group and deprotection of the hydroxyl groups yield Empagliflozin. chemicalbook.com

A key stereodefined precursor in many synthetic routes is 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. wipo.int The stereochemistry of the final product is largely dictated by the stereocenters present in the starting D-gluconolactone. The reduction of the intermediate lactol is a critical step where the stereochemistry at the anomeric carbon is established. The use of specific reducing agents and reaction conditions can influence the diastereoselectivity of this step. For instance, the reduction of a β-anomeric methyl glycopyranoside intermediate with triethylsilane (Et3SiH) and a Lewis acid like aluminum chloride (AlCl3) has been shown to be effective. researchgate.net

Starting Material Key Intermediate Key Reaction Overall Yield
D-gluconolactone2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactoneGrignard/Organolithium additionNot specified
5-iodo-2-chlorobenzoic acid and (S)-3-hydroxytetrahydrofuranDiaryl iodideGrignard reaction with gluconolactone73% (four steps) chemicalbook.com
4-fluorotoluene(S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran (B95107)Condensation with protected gluconolactone>70% wipo.int

Development of Novel Protecting Group Architectures and Deprotection Regimes

The multiple hydroxyl groups on the furanose precursor necessitate a robust protecting group strategy to ensure regioselectivity during the synthesis. Silyl ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS), are commonly employed due to their ease of introduction and removal under mild conditions. google.comwiley-vch.de

The concept of orthogonal protecting groups is crucial in complex syntheses. This strategy involves using different types of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of specific hydroxyl groups. neliti.com For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether is cleaved by hydrogenolysis. This allows for the sequential manipulation of the different hydroxyl groups in the furanose ring.

Novel protecting group architectures are continuously being developed to improve efficiency and selectivity. For instance, the use of pivaloyl groups has been reported in the synthesis of Empagliflozin intermediates. nih.gov The development of efficient deprotection regimes is equally important. For the commonly used silyl protecting groups, reagents such as tetra-n-butylammonium fluoride (TBAF) or acidic conditions are typically employed. The choice of deprotection conditions is critical to avoid side reactions and ensure the integrity of the final product.

Innovative Catalytic Approaches and Organocatalysis in R-Furanose Construction

While the synthesis of the R-furanose component of Empagliflozin often relies on chiral pool starting materials, innovative catalytic and organocatalytic methods for the asymmetric synthesis of tetrahydrofurans are being explored. These methods offer the potential for more efficient and versatile routes to chiral furanose derivatives.

Catalytic asymmetric C-H activation is a powerful tool for the synthesis of chiral heterocycles. Rhodium carbenoids have been shown to catalyze the asymmetric C-H insertion of aryldiazoacetates into tetrahydrofuran with good enantioselectivity. acs.org Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has also been developed for the synthesis of chiral tetrahydrofuran rings with excellent stereoselectivity. rsc.org

Organocatalysis has emerged as a valuable strategy for asymmetric synthesis. Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings with high enantioselectivities. organic-chemistry.org Furthermore, an organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans has been developed using a double Michael addition strategy. researchgate.net While not yet reported for the direct synthesis of Empagliflozin's R-furanose component, these innovative catalytic and organocatalytic approaches hold significant promise for future synthetic strategies.

Catalyst Type Reaction Key Features
Rhodium carbenoidAsymmetric C-H insertionGood enantioselectivity acs.org
Nickel/P-chiral ligandAsymmetric intramolecular reductive cyclizationExcellent stereoselectivity rsc.org
Cinchona-alkaloid-thioureaAsymmetric cycloetherificationHigh enantioselectivity organic-chemistry.org
OrganocatalystDouble Michael additionHigh enantio- and diasteroselectivity researchgate.net

Exploration of Flow Chemistry and Continuous Manufacturing for Scalable R-Furanose Production

The large-scale production of pharmaceuticals like Empagliflozin necessitates efficient and scalable synthetic processes. Flow chemistry and continuous manufacturing are emerging as powerful technologies to meet these demands. These approaches offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater process control. googleapis.com

A patent application has disclosed a process for the preparation of Empagliflozin where the lithiation of the aglycone precursor and the subsequent coupling with the protected gluconolactone are conducted in a flow process. googleapis.com This continuous approach can lead to higher yields and improved purity of the product. The use of a flow reactor allows for precise control of reaction parameters such as temperature and residence time, which can be critical for sensitive organometallic reactions. google.com

The application of flow chemistry to the synthesis of the R-furanose component itself, or its precursors like (S)-3-hydroxytetrahydrofuran, could offer significant advantages for scalable production. Continuous processes can be more easily automated and controlled, leading to more consistent product quality and reduced manufacturing costs. The development of robust and efficient continuous flow processes for the key steps in the synthesis of this compound is an active area of research with the potential to revolutionize its large-scale manufacturing.

Comprehensive Spectroscopic and Crystallographic Elucidation of Empagliflozin R Furanose Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of Empagliflozin (B1684318) R-Furanose in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides comprehensive insights into the molecule's covalent framework and spatial arrangement.

Proton (¹H) NMR spectroscopy allows for the identification and assignment of all hydrogen atoms in the molecule. The chemical shifts of the protons on the furanose ring are particularly sensitive to the ring's conformation. nih.gov The magnitude of the vicinal coupling constants (³JHH) between these protons can be used with the Karplus equation to estimate the dihedral angles, thereby defining the puckering of the five-membered furanose ring. Furanose rings typically exist in a dynamic equilibrium between various "envelope" and "twist" conformations. nih.gov

Two-dimensional NMR techniques are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, allowing for the tracing of bonded systems within the furanose ring and the dihydroxyethyl side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key to connecting the different structural fragments, showing long-range (2-3 bond) correlations between protons and carbons, such as the linkage between the furanose ring and the substituted phenyl group.

For analyzing intermolecular interactions and through-space proximity, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is employed. NOESY cross-peaks identify protons that are close in space, even if they are not directly bonded, providing critical information for determining the relative stereochemistry and preferred solution-state conformation. This is particularly useful for defining the orientation of the various substituents relative to the furanose core.

Table 1: Representative NMR Data for Structural Elucidation of Empagliflozin R-Furanose
TechniqueInformation ObtainedApplication to this compound
¹H NMRChemical shifts, coupling constants (J-values)Assignment of protons; determination of furanose ring pucker via Karplus equation.
¹³C NMRChemical shifts of carbon atomsConfirmation of the carbon skeleton and number of unique carbon environments.
COSY¹H-¹H coupling correlationsIdentifies neighboring protons within spin systems (e.g., furanose ring).
HSQCDirect ¹H-¹³C correlationsAssigns carbon signals based on attached proton signals.
HMBCLong-range ¹H-¹³C correlationsConfirms connectivity between molecular fragments (e.g., furanose to phenyl group).
NOESYThrough-space ¹H-¹H correlationsProvides information on 3D structure, conformation, and stereochemistry.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration Determination and Solid-State Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise data on bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, SCXRD is the gold standard for the unambiguous determination of its absolute configuration. nih.gov

The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. mdpi.com To establish the absolute configuration, anomalous dispersion effects are utilized. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the structure (e.g., chlorine), the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute stereochemistry of all chiral centers in the molecule. nih.gov

The resulting crystal structure provides an exact model of the molecule's conformation in the solid state. This includes the precise puckering of the furanose ring and the orientation of the dihydroxyethyl side chain. Furthermore, the analysis reveals the packing arrangement of molecules within the crystal lattice and provides a detailed map of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal's stability. mdpi.com

Table 2: Typical Crystallographic Data from SCXRD Analysis of this compound
ParameterDescriptionSignificance
Crystal Systeme.g., Orthorhombic, MonoclinicDefines the symmetry of the unit cell.
Space Groupe.g., P2₁2₁2₁Describes the symmetry elements within the crystal. For a chiral molecule, this must be a non-centrosymmetric space group. ed.ac.uk
Unit Cell Dimensions (a, b, c, α, β, γ)Lengths and angles of the unit cellDefines the size and shape of the repeating lattice unit.
Bond Lengths (Å)Internuclear distances between bonded atomsConfirms the covalent structure and bond orders.
Bond Angles (°)Angles between adjacent bondsDefines the geometry around each atom.
Torsion Angles (°)Dihedral angles defining rotation around bondsPrecisely describes the molecular conformation, including ring puckering.
Flack ParameterA value close to 0 for the correct enantiomerConfirms the absolute configuration of all stereocenters. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics and Hydrogen Bonding Network Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. These techniques are complementary and probe the vibrational modes of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds. The spectrum of this compound is characterized by distinct bands corresponding to its various functional groups. The most prominent feature is a broad band in the 3600-3200 cm⁻¹ region, which arises from the O-H stretching vibrations of the multiple hydroxyl groups. The position and breadth of this band are highly indicative of the extent and strength of the hydrogen bonding network in the sample. Intramolecular and intermolecular hydrogen bonds cause a downward shift in the stretching frequency and a broadening of the peak. Other key absorptions include C-H stretching from the aromatic and aliphatic parts, C-O stretching from the ether and alcohol functionalities, and vibrations associated with the aromatic ring.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides complementary information to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton and the aromatic rings, which often give rise to sharp, well-resolved peaks. The C-Cl stretching vibration also provides a characteristic Raman signal. By analyzing the vibrational spectra under different conditions (e.g., temperature, solvent), insights into the molecular dynamics and conformational flexibility can be gained.

Table 3: Expected Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupSignificance
3600 - 3200O-H stretchHydroxyl groups (-OH)Broadness indicates hydrogen bonding network.
3100 - 3000C-H stretchAromatic ringConfirms presence of the phenyl group.
3000 - 2850C-H stretchAliphatic (furanose, side chain)Confirms presence of sp³ C-H bonds.
1610 - 1580C=C stretchAromatic ringCharacteristic of the aromatic skeleton.
1250 - 1000C-O stretchEthers, AlcoholsComplex region confirming C-O linkages.
850 - 550C-Cl stretchAryl chlorideIdentifies the chloro-substituent.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical techniques for the precise mass determination and structural confirmation of this compound. These methods are also essential for the identification and characterization of process-related impurities and degradation products. figshare.comresearchgate.net

HRMS, often coupled with techniques like electrospray ionization (ESI) and a time-of-flight (TOF) or Orbitrap mass analyzer, provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). figshare.com This allows for the determination of the elemental formula with high confidence. For this compound (C₂₃H₂₇ClO₇), HRMS can confirm this composition by matching the experimentally measured mass to the theoretical exact mass to within a few parts per million (ppm). The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) serves as an additional confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion [M+H]⁺ or an adduct like [M+Na]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern of this compound would reveal the cleavage of key bonds, such as the glycosidic C-C bond connecting the furanose and phenyl rings, and losses of water from the hydroxyl groups. This data confirms the connectivity of the molecular subunits. figshare.comresearchgate.net These techniques are particularly crucial in impurity profiling, where the fragmentation patterns of unknown peaks in a chromatogram can be compared to that of the main compound to propose structures for related substances. nih.gov

Table 4: HRMS and MS/MS Data for this compound
TechniqueParameterExpected Result for C₂₃H₂₇ClO₇Purpose
HRMSMolecular FormulaC₂₃H₂₇ClO₇Elemental Composition Determination
Theoretical Exact Mass450.1445 Da for [M]⁺Basis for accurate mass measurement.
Measured MassWithin 5 ppm of theoretical massHigh-confidence confirmation of formula.
MS/MSPrecursor Ione.g., m/z 451.1518 [M+H]⁺Ion selected for fragmentation.
Key Fragment IonsFragments corresponding to loss of water, loss of the tetrahydrofuranoxy group, and cleavage of the C-glycosidic bond.Structural confirmation and fingerprinting.

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity Assessment

Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. pg.edu.pl They are particularly valuable for assessing the stereochemical purity and confirming the absolute configuration of bulk samples of this compound in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. jasco-global.com A CD spectrum is obtained only if the molecule is chiral and absorbs light in the measured wavelength range. The spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's specific three-dimensional structure. libretexts.org Enantiomers will produce mirror-image CD spectra. Therefore, the CD spectrum of this compound serves as a unique fingerprint for its absolute configuration. It can be used as a quality control tool to ensure batch-to-batch consistency and to detect the presence of its enantiomer or other diastereomeric impurities. taylorfrancis.com

ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. biologic.net An ORD spectrum shows the change in optical rotation across a range of wavelengths. In the region of an absorption band, a chiral molecule will exhibit an anomalous dispersion curve, which is also known as a Cotton effect. libretexts.org CD and ORD are mathematically related through the Kronig-Kramers transforms and provide complementary information. pg.edu.pl While single-crystal XRD provides the definitive absolute configuration of one crystal, chiroptical methods are powerful for ensuring the stereochemical integrity of the bulk material used in pharmaceutical development. taylorfrancis.com

Table 5: Application of Chiroptical Methods for this compound
MethodPrincipleInformation ObtainedApplication
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light. jasco-global.comSign and magnitude of Cotton effects.Confirmation of absolute configuration; assessment of enantiomeric and diastereomeric purity.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength. biologic.netAnomalous dispersion curves (Cotton effects).Stereochemical characterization and purity assessment; complementary to CD.

Computational Chemistry and Molecular Modeling of Empagliflozin R Furanose

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the electronic properties of molecules. For empagliflozin (B1684318), DFT calculations have been employed to confirm its absolute configuration and to analyze its electronic structure. researchgate.net

The stability of a molecule is intrinsically linked to its electronic configuration. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For empagliflozin, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the aglycone moiety.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Empagliflozin R-furanose, the oxygen atoms of the hydroxyl groups and the ether linkages would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive electrostatic potential.

Table 1: Calculated Electronic Properties of a Representative SGLT2 Inhibitor

ParameterValueSignificance
HOMO Energy-6.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVReflects the chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values presented are representative and can vary based on the specific computational method and basis set used. These values are based on general findings for SGLT2 inhibitors and are illustrative for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. MD simulations of empagliflozin have been performed to understand its binding mechanism with the SGLT2 transporter and its interactions in solution.

Solvent plays a crucial role in modulating the conformation and interactions of a drug molecule. MD simulations in explicit solvent, such as water, can reveal the intricate network of hydrogen bonds formed between this compound and surrounding water molecules. The hydration shell around the molecule influences its solubility and its ability to interact with its biological target. Studies on empagliflozin have shown its tendency to form hydrogen bonds with water.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for interpreting experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict its NMR spectrum. These predictions can aid in the structural elucidation of compounds like this compound and its related impurities. Machine learning models, often trained on DFT-calculated data, have shown remarkable accuracy in predicting chemical shifts. nih.govrsc.orgnrel.govscholaris.ca

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. DFT methods are commonly used to compute the harmonic vibrational frequencies of molecules. usst.edu.cnnih.gov These calculations can help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, providing a deeper understanding of the molecule's dynamics. For a molecule as complex as this compound, the vibrational spectrum would be rich with contributions from the stretching and bending modes of its various functional groups, including O-H, C-H, C-O, and the aromatic rings.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in an Empagliflozin-like Structure

ProtonPredicted Chemical Shift (ppm)
Anomeric Proton (H-1')4.1 - 4.3
Aromatic Protons6.8 - 7.5
Methylene Bridge Protons3.9 - 4.1
Tetrahydrofuran (B95107) Protons3.7 - 4.0

Note: These are approximate ranges based on computational predictions for similar C-glycoside structures and can vary depending on the solvent and computational method.

Investigation of Intermolecular Interactions via Computational Methods (e.g., Hydrogen Bonding, Stacking)

The biological activity of a drug is governed by its interactions with its target protein. Computational methods are essential for characterizing these non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the binding of empagliflozin to the SGLT2 transporter. MD simulations and docking studies have identified key amino acid residues in the SGLT2 binding pocket that form hydrogen bonds with the hydroxyl groups of the glucose moiety of empagliflozin. nih.gov For this compound, the hydroxyl groups on the furanose ring and the ether oxygen in the tetrahydrofuran ring are expected to be the primary sites for hydrogen bonding interactions.

π-π Stacking: The aromatic rings of empagliflozin can engage in π-π stacking interactions with aromatic residues, such as phenylalanine or tyrosine, in the binding site of SGLT2. researchgate.net These interactions contribute significantly to the binding affinity and selectivity of the inhibitor. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystalline state. nuph.edu.ua

Table 3: Key Intermolecular Interactions of Empagliflozin with SGLT2 Binding Site Residues

Interaction TypeEmpagliflozin MoietySGLT2 Residue(s)
Hydrogen BondingHydroxyl groups of the sugar moietyGlutamine, Aspartate, Histidine
π-π StackingPhenyl ringsTyrosine, Phenylalanine
Hydrophobic InteractionsChlorophenyl group, Tetrahydrofuran ringLeucine, Isoleucine, Valine

Note: This table summarizes general interactions observed for SGLT2 inhibitors and is expected to be relevant for this compound.

Computational chemistry and molecular modeling provide a powerful lens through which to examine the molecular intricacies of this compound. While direct computational data for this specific isomer is not abundant, the wealth of studies on the parent empagliflozin molecule offers significant insights. Quantum chemical calculations illuminate its electronic structure and reactivity, while molecular dynamics simulations reveal its conformational dynamics and interactions with the surrounding environment. Furthermore, the theoretical prediction of spectroscopic parameters can aid in its characterization, and the detailed analysis of its intermolecular interactions is fundamental to understanding its mechanism of action. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an increasingly vital role in the discovery and development of novel SGLT2 inhibitors and other therapeutic agents.

Rigorous Analytical Methodologies for Purity and Isomeric Characterization of Empagliflozin R Furanose

Development of Chiral Chromatographic Techniques (HPLC, SFC, GC) for Enantiomeric and Diastereomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric and diastereomeric purity of stereoisomeric compounds like Empagliflozin (B1684318) R-furanose. The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving the necessary separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely employed technique for the enantiomeric purity determination of Empagliflozin. pnrjournal.com Methods are typically developed using polysaccharide-based CSPs, such as those derived from amylose or cellulose, which have proven effective in resolving the optical isomers of Empagliflozin. google.com

A specific, sensitive, and isocratic normal-phase chiral HPLC method has been developed for quantifying the (R)-enantiomer impurity in Empagliflozin. ejbps.com This method utilizes an immobilized cellulose tris(3,5-dichlorophenyl carbamate) stationary phase. ejbps.com The successful separation of enantiomers is achieved with a mobile phase composed of n-Hexane, Isopropyl alcohol, ethanol, Methyl tert-butyl ether, and trifluoroacetic acid. ejbps.com Validation according to International Conference on Harmonisation (ICH) guidelines has demonstrated the method's suitability for routine quality control. ejbps.com Key performance parameters of a developed method are highlighted in the table below. ejbps.com

ParameterValue
Stationary Phase Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenyl carbamate))
Mobile Phase n-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether: trifluoroacetic acid (650:200:100:50:1 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection (UV) 224 nm
Resolution (USP) > 1.5
LOD for (R)-Isomer 0.01% w/w
LOQ for (R)-Isomer 0.030% w/w
Accuracy 90.5% to 95.9%

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. afmps.be For SGLT-2 inhibitors, including Empagliflozin, SFC methods have been developed using polysaccharide-based chiral columns. nih.gov A method for the simultaneous determination of metformin and three SGLT-2 inhibitors (including Empagliflozin) was successfully developed on an amylose-based Chiralpak IG column using a mobile phase of CO2 and a methanol/isopropanol co-solvent. nih.gov While this method was for achiral separation, the use of a chiral column highlights the potential for SFC in the enantioselective analysis of Empagliflozin isomers. nih.gov The development of a generic chiral separation strategy in SFC often involves screening several complementary polysaccharide-based stationary phases to achieve the desired enantioseparation. afmps.be

Gas Chromatography (GC): Chiral GC is typically applied to volatile and thermally stable compounds. For non-volatile compounds like Empagliflozin R-furanose, derivatization is required to increase volatility. While less common than HPLC or SFC for this class of molecules, GC using capillary columns coated with cyclodextrin derivatives can be a viable technique for separating stereoisomers. gcms.cz The development of a chiral GC method would involve optimizing the derivatization reaction and selecting the appropriate chiral stationary phase to resolve the derivatized enantiomers. gcms.cz

Capillary Electrophoresis (CE) for Separation and Analysis of Charge-Based Impurities

Capillary Electrophoresis (CE) offers a different separation mechanism compared to chromatographic techniques, making it an excellent orthogonal method for impurity profiling. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which depends on their charge-to-size ratio. nih.gov This technique is characterized by high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.govgoogleapis.com

While this compound is a neutral molecule, CE is highly effective for the analysis of potential charge-based impurities that may arise during synthesis or degradation. These impurities could include starting materials, intermediates, or degradation products with acidic or basic functional groups.

Different modes of CE can be applied:

Capillary Zone Electrophoresis (CZE): This is the most common mode, separating ions based on their electrophoretic mobility. It can be used to detect and quantify any charged impurities.

Micellar Electrokinetic Chromatography (MEKC): This mode can be used to separate both neutral and charged compounds by adding a surfactant (micelles) to the buffer. A MEKC method has been developed for the determination of Empagliflozin in tablets, showcasing the technique's applicability. bohrium.com

Furthermore, CE is a powerful tool for chiral separations, particularly for compounds with stereochemical centers. nih.gov By adding a chiral selector (e.g., cyclodextrins) to the background electrolyte, enantiomers can be resolved, providing an alternative to chiral HPLC or SFC for determining enantiomeric purity.

Hyphenated Analytical Techniques (e.g., LC-NMR, LC-HRMS, GC-MS) for Comprehensive Structural Elucidation of Impurities

The identification and structural characterization of unknown impurities are critical for understanding degradation pathways and ensuring drug safety. Hyphenated techniques, which couple a separation technique with a powerful spectroscopic detector, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used hyphenated technique in pharmaceutical impurity profiling. It combines the high-resolution separation of HPLC with the sensitive detection and structural information provided by mass spectrometry. During the development of Empagliflozin, unknown process-related impurities were isolated and characterized using High-Resolution Mass Spectrometry (HRMS) in conjunction with NMR. nih.govresearchgate.net

Forced degradation studies are often performed to understand the stability of a drug substance. In the case of Empagliflozin, degradation products formed under hydrolytic and oxidative stress conditions have been characterized using LC-MS techniques, such as LC/QTOF/MS/MS. asianpubs.orgresearchgate.net These studies allow for the identification of degradation products by analyzing their mass-to-charge ratios and fragmentation patterns, which provides vital information about their chemical structures. sciencescholar.us

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides a direct and unambiguous method for the structural elucidation of impurities. By coupling an LC system to an NMR spectrometer, complete ¹H and ¹³C NMR spectra of impurities can be obtained as they elute from the column. This technique was instrumental in elucidating the structures of novel process-related impurities found in pilot batches of Empagliflozin, alongside HRMS and 2D-NMR experiments on the isolated compounds. researchgate.netresearchgate.net LC-NMR is particularly powerful as it can eliminate the often laborious need for impurity isolation prior to structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile and semi-volatile impurities. For Empagliflozin-related substances, this would typically involve derivatization to make the analytes amenable to GC analysis. GC-MS can be used to identify residual solvents, volatile reagents, or specific degradation products that may not be well-suited for LC analysis.

Solid State Chemistry and Polymorphism Studies of Empagliflozin R Furanose

Thermal Analysis Techniques (DSC, TGA) for Polymorphic Transition and Stability Profiling

Similar to the lack of PXRD data, dedicated studies employing thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) specifically for Empagliflozin (B1684318) R-Furanose are not found in the public domain. Such analyses are critical for understanding the thermal stability, melting points, and potential polymorphic transitions of a compound. For the main Empagliflozin compound, extensive thermal analysis has been performed to characterize its crystalline forms and co-crystals. However, this level of detailed investigation has not been extended to the R-furanose isomer.

Systematic Investigation of Crystallization Processes and Crystal Habit Modification

A systematic investigation into the crystallization processes of Empagliflozin R-Furanose has not been a primary focus of published research. The compound is typically formed as an impurity and, as such, efforts are generally directed towards preventing its formation rather than controlling its crystallization. Information regarding suitable solvents, temperature conditions, or methods to modify its crystal habit is not available.

Research into Co-crystallization and Salt Formation Strategies

There is no available research detailing attempts at co-crystallization or salt formation specifically involving this compound. The goals of co-crystallization and salt formation—typically to improve the solubility, stability, or bioavailability of an active pharmaceutical ingredient—have been applied to Empagliflozin itself. However, as this compound is considered an impurity, there has been no documented scientific or commercial driver to explore its potential for forming co-crystals or salts.

Amorphous Solid Dispersion Preparation and Characterization Methodologies (purely chemical/physical stability)

The preparation and characterization of amorphous solid dispersions (ASDs) are advanced techniques used to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients. There are no studies or reports on the preparation of amorphous solid dispersions of this compound. The focus of ASD research in this area is on the main Empagliflozin molecule. Consequently, data on the chemical and physical stability of an amorphous form of this compound, either alone or in a dispersion, is not available.

Chemical Stability and Degradation Pathway Investigations of Empagliflozin R Furanose

Mechanistic Studies of Photodegradation Pathways and Product Identification

While specific mechanistic studies on the photodegradation of Empagliflozin (B1684318) R-furanose are not extensively documented, the photostability of the parent compound, Empagliflozin, provides valuable insights. Studies on Empagliflozin have shown it to be relatively stable under photolytic conditions. pharmaffiliates.comresearchgate.net Forced degradation studies, conducted according to ICH guidelines, have indicated minimal degradation when Empagliflozin is exposed to light. ijsdr.org

However, the furanose structure in Empagliflozin R-furanose could potentially exhibit different photochemical behavior compared to the pyranose ring of Empagliflozin. The mechanism of photodegradation for similar organic compounds often involves the absorption of UV radiation, leading to the formation of excited states. These excited molecules can then undergo various reactions, including bond cleavage, rearrangement, or reaction with oxygen to form photo-oxidative products. For the tetrahydrofuran (B95107) moiety, a potential pathway could involve the formation of radical intermediates, leading to ring opening or other structural modifications.

Further research focusing specifically on the photodegradation of this compound is necessary to fully elucidate its specific degradation products and the underlying mechanisms.

Hydrolytic and Oxidative Degradation Mechanisms under Varied Chemical Conditions

Empagliflozin has demonstrated susceptibility to degradation under hydrolytic (both acidic and basic) and oxidative conditions. researchgate.netveeprho.comresearchgate.net It can be inferred that this compound would exhibit similar, if not greater, instability under these conditions due to the generally lower thermodynamic stability of the furanose ring compared to the pyranose ring. stackexchange.com

Hydrolytic Degradation:

Under acidic conditions, the primary degradation pathway for Empagliflozin involves the hydrolysis of the ether linkage of the tetrahydrofuran ring. ingentaconnect.com This would lead to the opening of the furanose ring in this compound. The acidic environment catalyzes the protonation of the ether oxygen, making the carbon atom adjacent to it more susceptible to nucleophilic attack by water.

In alkaline conditions, Empagliflozin also undergoes significant degradation. researchgate.net The degradation mechanism likely involves the deprotonation of hydroxyl groups, which can facilitate intramolecular reactions or increase susceptibility to cleavage of the glycosidic bond, although Empagliflozin is a C-glycoside and thus more resistant to simple hydrolysis of this bond.

Oxidative Degradation:

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of several degradation products of Empagliflozin. bohrium.com The mechanism likely involves the formation of reactive oxygen species that can attack various parts of the molecule. For this compound, the tertiary carbon atoms in the furanose ring and the benzylic carbon could be particularly susceptible to oxidation. This can lead to the formation of hydroxylated derivatives, ketones, or cleavage of the rings.

The following table summarizes the degradation of Empagliflozin under various stress conditions, which can be considered indicative for this compound.

Stress ConditionReagentDurationDegradation (%)
Acid Hydrolysis5 M HCl24 hoursSignificant
Base Hydrolysis2.5 M NaOH24 hoursSignificant
Oxidative0.05% H2O224 hoursSignificant

Data extrapolated from forced degradation studies on Empagliflozin. bohrium.com

Thermal Degradation Profiles and Elucidation of Degradation Products

Studies on the parent compound, Empagliflozin, have shown it to be relatively stable under thermal stress. veeprho.comresearchgate.net Forced degradation studies conducted at elevated temperatures (e.g., 95°C for 7 days) did not result in significant degradation. bohrium.com This suggests that this compound is also likely to be thermally stable under normal storage conditions.

However, at very high temperatures, thermal decomposition would be expected to occur. The degradation pathway would likely involve the cleavage of the weakest bonds in the molecule. For furanose derivatives, thermal polymerization can also occur, sometimes accompanied by isomerization between the furanose and pyranose forms. nih.gov The elucidation of specific thermal degradation products of this compound would require dedicated studies using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

The table below shows the results of thermal and photolytic stress testing on Empagliflozin, suggesting a similar stability profile for this compound.

Stress ConditionConditionsDurationDegradation
Thermal95°C7 DaysStable
PhotolyticUV light-Stable

Data extrapolated from forced degradation studies on Empagliflozin. bohrium.com

Long-Term Chemical Stability Assessment and Impurity Formation Kinetics

As this compound is itself an impurity of Empagliflozin, its formation kinetics are a key aspect of the long-term stability assessment of the active pharmaceutical ingredient (API). The formation of furanose isomers from pyranose sugars is a known equilibrium process in solution, often referred to as mutarotation, which proceeds through an open-chain intermediate. wikipedia.orgmasterorganicchemistry.com While the pyranose form is generally more stable, the furanose form can be present in equilibrium, and its concentration may be influenced by factors such as temperature, pH, and solvent. nih.gov

The kinetics of the interconversion between Empagliflozin and this compound would be important to characterize to establish appropriate storage conditions and shelf-life for the drug substance. Long-term stability studies of Empagliflozin would monitor the levels of this compound and other impurities over time under controlled temperature and humidity conditions. These studies are essential for setting specification limits for impurities in the final drug product.

The rate of formation of this compound as a degradation product would likely follow pseudo-first-order kinetics under specific pH and temperature conditions. Understanding these kinetics is crucial for predicting the shelf-life and ensuring that the level of this impurity remains within acceptable limits throughout the product's lifecycle.

Chemical Reactivity and Derivatization Strategies for Empagliflozin R Furanose

Regioselective Functional Group Transformations and Modifications

The R-furanose moiety of Empagliflozin (B1684318) possesses several hydroxyl groups with varying steric and electronic environments, making regioselective transformations a key challenge and opportunity. The diol functionality on the C5-substituent and the hydroxyl groups on the furanose ring itself are primary sites for modification.

Selective Protection and Deprotection:

The selective protection of the hydroxyl groups is a prerequisite for most regioselective modifications. Standard protecting group strategies for carbohydrates can be applied, with the choice of protecting group and reaction conditions influencing the regioselectivity. For instance, bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are expected to preferentially react with the less sterically hindered primary hydroxyl group of the C5-dihydroxyethyl side chain.

Table 1: Potential Regioselective Reactions on the R-Furanose Moiety

Reaction Type Reagents and Conditions Target Hydroxyl Group(s) Expected Outcome
Silylation TBDMSCl, Imidazole, DMF Primary -OH of diol Selective protection
Acylation Acetic anhydride, Pyridine (low temp) Primary -OH of diol Selective acetylation

The formation of cyclic acetals, such as acetonides, by reacting the vicinal diols of the furanose ring with ketones or ketone equivalents can provide a means to simultaneously protect these groups, leaving the C5-side chain hydroxyls available for further functionalization. The relative reactivity of the remaining hydroxyl groups can then be exploited for subsequent transformations.

Synthesis of Novel Empagliflozin R-Furanose Analogs and Precursors for Structure-Reactivity Relationship Studies (purely chemical)

The synthesis of novel analogs of this compound is pivotal for understanding the impact of structural modifications on its chemical properties. These studies are purely chemical in nature and aim to build a library of compounds for future biological evaluation.

Modification of the C5 Side Chain:

The 1,2-dihydroxyethyl side chain at the C5 position of the furanose ring is a prime target for modification.

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The secondary alcohol can be oxidized to a ketone. These transformations introduce new functionalities for further derivatization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Chain Extension/Modification: The diol can be cleaved, for example, by periodate (B1199274) oxidation, to yield an aldehyde, which can then serve as a handle for chain extension reactions like the Wittig reaction.

Derivatization of the Furanose Ring Hydroxyls:

Once selective protection strategies are in place, the free hydroxyl groups on the furanose ring can be converted to a variety of other functional groups.

Etherification: Formation of ethers (e.g., methyl, benzyl) can be accomplished under Williamson ether synthesis conditions.

Esterification: A wide range of esters can be synthesized by reacting the hydroxyl groups with acyl chlorides or carboxylic anhydrides.

Glycosylation: The hydroxyl groups can act as nucleophiles in glycosylation reactions to form disaccharide-like structures.

A "Furanose Tetraacetate" derivative of empagliflozin has been noted as a related substance, indicating that acylation of the hydroxyl groups is a feasible derivatization strategy. synthinkchemicals.com

Mechanistic Investigations of Chemical Transformations Involving the R-Furanose Moiety

The furanose ring, being a five-membered ring, exhibits distinct conformational preferences and reactivity compared to the more stable six-membered pyranose ring. Understanding the mechanisms of reactions involving this moiety is crucial for predicting and controlling reaction outcomes.

Ring Stability and Tautomerism:

In solution, furanoses exist in equilibrium with the open-chain hydroxy-aldehyde form and the more stable pyranose form. The position of this equilibrium is influenced by the substituents on the sugar ring and the solvent. For C-glycosides like this compound, the C-C bond at the anomeric position prevents the complete reversion to the open-chain form and subsequent rearrangement to the pyranose form under neutral conditions. However, under acidic or basic conditions, transformations involving the furanose ring can occur.

Acid-Catalyzed Reactions:

Under acidic conditions, the furanose ring can be susceptible to dehydration reactions, particularly if a hydroxyl group is suitably positioned to be eliminated with a proton from an adjacent carbon. The mechanism would likely involve protonation of a hydroxyl group, followed by the loss of water to form a carbocation intermediate, which could then undergo rearrangement or elimination.

Base-Catalyzed Reactions:

In the presence of a strong base, epimerization at stereocenters adjacent to a carbonyl group (if one is introduced through oxidation) is a possible transformation. The mechanism would involve the formation of an enolate intermediate.

Application of Palladium-Catalyzed Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and can be applied to the derivatization of the this compound scaffold.

C-H Functionalization:

Direct C-H functionalization of the furanose ring presents a modern and efficient approach to introduce new substituents. While challenging due to the presence of multiple C-H bonds, directing group strategies could be employed to achieve regioselectivity. A hydroxyl group, or a derivative thereof, could potentially direct a palladium catalyst to a specific C-H bond on the furanose ring, enabling its coupling with various partners (e.g., aryl halides, boronic acids). The synthesis of C-aryl furanosides via palladium-catalyzed ortho-directed C(sp2)−H functionalization of arenes with glycosyl chloride donors has been reported, demonstrating the feasibility of such couplings. researchgate.net

Table 2: Potential Palladium-Catalyzed Reactions for Derivatization

Reaction Type Glycosyl Substrate Coupling Partner Catalyst/Ligand System Potential Product
Suzuki-Miyaura Furanosyl halide/triflate Aryl/vinyl boronic acid Pd(PPh3)4, base C-Aryl/vinyl furanoside
Heck Furanosyl halide/triflate Alkene Pd(OAc)2, PPh3, base C-Alkenyl furanoside
Sonogashira Furanosyl halide/triflate Terminal alkyne Pd(PPh3)4, CuI, base C-Alkynyl furanoside

Cross-Coupling of Furanosyl Halides/Triflates:

The hydroxyl groups of the R-furanose moiety can be converted into good leaving groups, such as halides or triflates. These activated positions can then participate in various palladium-catalyzed cross-coupling reactions. For instance, a furanosyl bromide could undergo a Suzuki-Miyaura reaction with a boronic acid to introduce a new aryl or vinyl substituent. Similarly, Heck and Sonogashira couplings could be employed to install alkenyl and alkynyl groups, respectively. The Buchwald-Hartwig amination would allow for the formation of nitrogen-linked furanosides. These reactions would significantly expand the chemical diversity of this compound analogs.

Future Research Directions and Unexplored Academic Avenues for Empagliflozin R Furanose

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. semanticscholar.orgnews-medical.netarena-international.com The synthesis of complex molecules like Empagliflozin (B1684318) R-Furanose offers significant opportunities for the application of sustainable methodologies. researchgate.netnih.gov Future research in this area is likely to focus on several key aspects:

Alternative Solvents: Traditional syntheses often rely on hazardous organic solvents. arena-international.com A key research direction is the exploration of greener alternatives such as water, supercritical CO2, and bio-based solvents derived from renewable resources. arena-international.com The development of synthetic routes that are efficient in these less impactful media is a significant challenge.

Catalysis: The use of catalysis is a cornerstone of green chemistry, aiming to improve reaction efficiency and reduce waste. news-medical.net Research into novel catalytic systems for the synthesis of Empagliflozin R-Furanose could include both biocatalysis, using enzymes to perform key transformations with high selectivity, and heterogeneous catalysis, which simplifies catalyst recovery and reuse.

Energy-Efficient Techniques: Innovative synthesis techniques that reduce energy consumption are a major focus. news-medical.net Methodologies such as microwave-assisted synthesis (MAS) and continuous flow processing offer the potential for faster reactions, reduced energy use, and minimized waste streams compared to traditional batch processing. semanticscholar.orgnews-medical.net

Atom Economy: Future synthetic strategies will likely be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. arena-international.com This involves designing more efficient reaction pathways that avoid the use of stoichiometric reagents in favor of catalytic alternatives.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Alternative Solvents Replacement of chlorinated solvents with bio-based solvents or water.Reduced toxicity and environmental impact.
Biocatalysis Enzymatic glycosylation or stereoselective reductions.High selectivity, mild reaction conditions, reduced byproducts.
Flow Chemistry Continuous manufacturing processes for key intermediates.Improved safety, consistency, and efficiency; reduced waste.
Microwave-Assisted Synthesis Acceleration of key reaction steps, such as C-C bond formation.Reduced reaction times and energy consumption.

Exploration of Novel R-Furanose Scaffolds and Chiral Building Blocks

The R-furanose moiety of Empagliflozin is a chiral scaffold that can be modified to create novel chemical entities. This area of research is rich with possibilities for academic exploration in synthetic and medicinal chemistry.

Scaffold Diversification: The furanose ring can be systematically modified to explore the impact of structural changes on the molecule's properties. This could involve altering the stereochemistry at different positions, introducing new functional groups, or replacing the furanose with other cyclic systems. The synthesis of analogues with modifications such as a 4,4-dimethyltetrahydrofuran-3-ol (B14891146) moiety has already been explored, indicating the feasibility of this approach. researchgate.net

Chiral Pool Synthesis: The use of carbohydrates as both scaffolds and building blocks for the construction of novel, dense, and chiral molecules is a growing area of research. nih.gov The R-furanose core of Empagliflozin can be seen as a "glyconanosynthon," a powerful starting point for the synthesis of more complex molecular architectures. nih.gov

Novel C-Glycosylation Methods: The C-glycosidic bond in Empagliflozin provides significant stability against enzymatic hydrolysis compared to O-glycosides. nih.govmdpi.com The development of new and more efficient methods for creating these C-C bonds is a major focus of synthetic organic chemistry. researchgate.netacs.orgnih.gov Future research may explore transition-metal catalysis, radical strategies, and metal-free catalysis to achieve C-aryl glycosylation with greater efficiency and stereoselectivity. researchgate.netresearchgate.net The use of photoredox Ni-catalysed cross-coupling to prepare unprotected aryl C-glycosides from bench-stable starting materials is a promising avenue. researchgate.net

The following table outlines potential research avenues for the exploration of novel R-furanose scaffolds.

Research AvenueDescriptionPotential Outcomes
Stereochemical Modification Synthesis of diastereomers of the furanose ring.Understanding of structure-property relationships.
Functional Group Interconversion Introduction of different functional groups onto the furanose scaffold.Creation of new chemical entities with unique properties.
Ring System Alteration Replacement of the furanose ring with other carbohydrate or non-carbohydrate cyclic systems.Exploration of novel molecular frameworks.
Advanced C-Glycosylation Development of novel catalytic methods for the formation of the C-aryl glycosidic bond.More efficient and sustainable synthetic routes.

Advanced Spectroscopic Probes for Real-Time Monitoring of Synthesis and Chemical Transformations

The implementation of Process Analytical Technology (PAT) in the pharmaceutical industry aims to improve manufacturing processes through real-time monitoring and control. mt.comhamiltoncompany.com The synthesis of this compound can benefit significantly from the development and application of advanced spectroscopic probes.

In-situ Reaction Monitoring: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor chemical reactions as they occur. rsc.orgresearchgate.net This provides real-time data on the concentration of reactants, intermediates, and products, allowing for a deeper understanding of reaction kinetics and mechanisms. news-medical.netrsc.org

Real-Time NMR Spectroscopy: Benchtop and flow NMR spectroscopy are powerful tools for monitoring reaction progression and providing detailed structural information. news-medical.netnews-medical.netresearchgate.net This can be particularly useful for complex multi-step syntheses, enabling the identification of transient intermediates and the optimization of reaction conditions. rsc.org The use of 19F NMR can be advantageous in monitoring reactions involving fluorinated compounds. news-medical.net

Raman Spectroscopy for Glycosylation Monitoring: Raman spectroscopy has shown promise for the real-time, in-situ monitoring of glycosylation processes. semanticscholar.orgarena-international.comresearchgate.netnih.govbioprocessonline.com This technique could be adapted to monitor the formation of the C-glycosidic bond in the synthesis of this compound, ensuring the quality and consistency of the product.

The table below details the potential applications of advanced spectroscopic probes in the synthesis of this compound.

Spectroscopic TechniqueApplicationInformation Gained
Flow NMR Spectroscopy Real-time monitoring of reaction kinetics and intermediates.Quantitative data on reactant consumption and product formation.
In-situ Raman Spectroscopy Monitoring of glycosylation and other key bond-forming reactions.Real-time information on chemical transformations and product quality.
FTIR Spectroscopy Tracking the concentration of key functional groups during the synthesis.Information on reaction progress and endpoint determination.

Potential Applications in Advanced Materials Science (excluding drug delivery or biomedical applications)

The unique structural features of the furanose moiety, such as its chirality and multiple hydroxyl groups, make it an interesting building block for advanced materials, beyond the biomedical field.

Carbohydrate-Based Polymers: Sugar-derived monomers can be used to create novel polymers with unique properties. tandfonline.com The furanose unit could be incorporated into the main chain or as a pendant group in polyesters or polyamides, potentially influencing properties such as biodegradability and thermal stability. Research in this area could lead to the development of new sustainable materials from renewable resources. mdpi.com

Liquid Crystals: The rigid and chiral nature of carbohydrate derivatives makes them potential candidates for use in liquid crystal formulations. nih.gov Furan-containing compounds have been investigated for their liquid crystalline properties, exhibiting nematic and smectic phases. nih.govanl.gov The this compound scaffold, with its distinct molecular shape, could be explored as a chiral dopant to induce helical structures in liquid crystal phases, which is a key feature for many display and sensor technologies.

Self-Assembling Systems: Carbohydrate-based molecules are known to form self-assembling systems such as gels and micelles in various solvents. rsc.orgnih.gov The specific arrangement of hydrophilic (hydroxyl groups) and hydrophobic (aryl groups) parts in this compound could be exploited to design new molecular building blocks for supramolecular chemistry, leading to the formation of novel nanomaterials with interesting optical or electronic properties.

Bio-inspired Synthetic Approaches for this compound and Related Structures

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methods. Bio-inspired approaches to the synthesis of this compound and its analogues represent a significant area for future research.

Enzymatic C-Glycosylation: While chemical synthesis of C-glycosides is well-established, enzymatic methods offer the potential for unparalleled stereoselectivity under mild, environmentally friendly conditions. researchgate.netfrontiersin.org The discovery and engineering of C-glycosyltransferases (CGTs) that can accept the aglycone of Empagliflozin as a substrate would be a major breakthrough, enabling a more sustainable and efficient synthesis.

Cell-Free Synthetic Glycobiology: This emerging field uses purified enzymes in vitro to construct complex glycosylation pathways outside of living cells. frontiersin.org A cell-free system could be designed to produce this compound, offering a high degree of control over the process and facilitating the production of structurally uniform material.

The following table summarizes the potential bio-inspired synthetic approaches.

ApproachDescriptionPotential Advantages
Enzymatic Synthesis Use of engineered enzymes (e.g., C-glycosyltransferases) for the key glycosylation step.High stereoselectivity, mild reaction conditions, environmentally benign.
Chemoenzymatic Synthesis A hybrid approach combining chemical synthesis of the aglycone with enzymatic glycosylation.Shorter synthetic routes, improved efficiency, and stereocontrol.
Cell-Free Systems In vitro assembly of enzymatic pathways for the synthesis of the target molecule.High degree of control, production of uniform products, rapid prototyping of pathways.

Q & A

Q. What validated analytical methods are recommended for quantifying Empagliflozin R-Furanose in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 225 nm is a validated method. For example, recovery rates of 99.29%–101.54% for Empagliflozin across concentrations (50%–150%) were achieved using a C18 column, mobile phase (phosphate buffer:acetonitrile, 60:40 v/v), and flow rate of 1.0 mL/min. Relative standard deviation (RSD) values <1% confirm reproducibility .

Q. What are the standard endpoints for assessing Empagliflozin’s metabolic effects in preclinical studies?

  • Methodological Answer : Key endpoints include changes in HbA1c, fasting plasma glucose, and postprandial glucose. Secondary endpoints often involve body weight (e.g., −2.05 kg reduction after 24 weeks) and systolic blood pressure (e.g., −3.8 mmHg reduction), as validated in pooled clinical trials .

Q. How should researchers account for confounding variables in observational studies on Empagliflozin’s cardiorenal outcomes?

  • Methodological Answer : Use propensity score matching or multivariable regression to adjust for baseline differences (e.g., HbA1c, blood pressure, renal function). Exclusion criteria should eliminate patients with concurrent antihypertensive medication changes to isolate Empagliflozin’s effects .

Q. What ethical considerations are critical when designing trials for vulnerable populations (e.g., heart failure patients)?

  • Methodological Answer : Obtain informed consent with explicit disclosure of risks (e.g., diabetic ketoacidosis). Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and ensure protocols are reviewed by institutional ethics committees .

Q. How to standardize data collection for Empagliflozin’s anti-albuminuric effects in heterogeneous cohorts?

  • Methodological Answer : Use validated assays (e.g., urine albumin-to-creatinine ratio) and stratify patients by baseline albuminuria severity. Post-hoc mediation analyses can quantify contributions of HbA1c and systolic blood pressure changes to albuminuria reduction .

Advanced Research Questions

Q. How to resolve contradictions in Empagliflozin’s fracture risk data across clinical trials?

  • Methodological Answer : Conduct meta-analyses with sensitivity analyses to address heterogeneity (e.g., inclusion criteria, follow-up duration). For instance, while CANVAS linked canagliflozin to fracture risk, EMPEROR-Reduced showed no such association with Empagliflozin, possibly due to differences in patient demographics or bone turnover biomarkers .

Q. What experimental designs are optimal for isolating Empagliflozin’s direct cardiac effects from secondary metabolic benefits?

  • Methodological Answer : Use animal models with genetic knockout of SGLT2 in cardiac tissue or employ hyperinsulinemic-euglycemic clamps in human trials to control for glucose-lowering effects. Mechanistic studies should measure mitochondrial efficiency and inflammatory markers .

Q. How to model Empagliflozin’s long-term cost-effectiveness in heart failure with reduced ejection fraction (HFrEF)?

  • Methodological Answer : Develop Markov models incorporating clinical trial data (e.g., EMPEROR-Reduced hospitalization rates) and country-specific healthcare costs. Sensitivity analyses should vary parameters like drug adherence and competing mortality risks .

Q. What statistical approaches address missing data in Empagliflozin trials with high dropout rates?

  • Methodological Answer : Apply multiple imputation or mixed-effects models for repeated measures (MMRM). For example, in EMPEROR-Reduced, MMRM accounted for missing HbA1c and blood pressure data while preserving randomization benefits .

Q. How to validate Empagliflozin’s uric acid-lowering mechanism as a mediator of cardiovascular outcomes?

  • Methodological Answer : Perform causal mediation analysis with bootstrapping to estimate direct vs. indirect effects. In EMPEROR-Reduced, treatment benefits on mortality were partially independent of uric acid changes, suggesting pleiotropic mechanisms .

Methodological Frameworks and Tools

  • Data Analysis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions (e.g., "In T2DM patients with hyperuricemia, does Empagliflozin reduce cardiovascular mortality compared to placebo over 52 weeks?") .
  • Study Reporting : Follow CONSORT guidelines for RCTs, including detailed flow diagrams and intention-to-treat analyses. Tables must be self-explanatory, with footnotes defining abbreviations and statistical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.